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Compound of Interest

Compound Name: 4-Desmethyl Istradefylline

Cat. No.: B601202 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Desmethyl istradefylline, also known as 4'-O-monodesmethyl istradefylline or M1, is the

primary active metabolite of Istradefylline.[1][2][3][4] Istradefylline is a selective antagonist of

the adenosine A2A receptor and is utilized as an adjunctive treatment for Parkinson's disease.

[5][6][7][8][9] Understanding the chemical and pharmacological properties of its metabolites is

crucial for a comprehensive assessment of the parent drug's efficacy and safety profile. This

technical guide provides an in-depth overview of the core chemical properties of 4-Desmethyl
istradefylline, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties
The fundamental physicochemical properties of 4-Desmethyl istradefylline are summarized in

the table below. It is important to note that while some basic properties have been

experimentally determined, others, such as pKa, logP, and aqueous solubility, are based on

high-quality computational predictions.
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Property Value Source

Molecular Formula C₁₉H₂₂N₄O₄ [10]

Molecular Weight 370.4 g/mol [10]

CAS Number 160434-48-0 [10]

Melting Point 300 °C [10]

Boiling Point 595.5 °C [10]

pKa (Strongest Acidic) 9.42 (Predicted) [11]

pKa (Strongest Basic) -1.6 (Predicted) [11]

logP
2.57 (ALOGPS, Predicted)

2.27 (ChemAxon, Predicted)
[11]

Water Solubility 0.723 mg/mL (Predicted) [11]

logS -2.7 (ALOGPS, Predicted) [11]

Pharmacology
As an active metabolite of Istradefylline, 4-Desmethyl istradefylline's pharmacological activity

is of significant interest. While it is known to be pharmacologically active, its plasma exposure

is generally less than 9% of the total drug exposure, suggesting its contribution to the overall

pharmacodynamic effect of Istradefylline may be limited.[12]

Adenosine A2A Receptor Binding
While the parent compound, Istradefylline, is a potent and selective adenosine A2A receptor

antagonist with a Ki of 2.2 nM, specific experimental binding affinity data for 4-Desmethyl
istradefylline is not readily available in the public domain.[5][6] The qualitative description as

an "active" metabolite suggests it retains some affinity for the A2A receptor.

Cytochrome P450 Inhibition
4-Desmethyl istradefylline has been shown to be an inhibitor of Cytochrome P450 3A4

(CYP3A4). Its inhibitory potential is more pronounced with pre-incubation, suggesting a
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potential for time-dependent inhibition. The metabolite exhibits weak to no inhibitory effects on

other major CYP isoforms.[13]

CYP Isoform Inhibition (IC₅₀) Method

CYP3A4 1.51 - 1.76 µmol/L Simultaneous Addition

CYP3A4 < 0.75 µmol/L Pre-treatment

CYP1A1/2, 2A6, 2C9, 2C19,

2D6, 2E1
Weak to no inhibition Not specified

Metabolism
4-Desmethyl istradefylline is a product of the metabolism of Istradefylline, which is primarily

mediated by CYP3A4, with minor contributions from other CYP enzymes.[13] The metabolic

pathway involves the O-demethylation of the parent compound.

Istradefylline

4-Desmethyl Istradefylline (M1)

O-demethylation

CYP3A4 (Primary)
CYP1A1/1A2, CYP2C8, CYP2C9,

CYP2C18, CYP2D6 (Minor)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/022075Orig1s000ClinPharmR.pdf
https://www.benchchem.com/product/b601202?utm_src=pdf-body
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/022075Orig1s000ClinPharmR.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601202?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Metabolic pathway of Istradefylline to 4-Desmethyl istradefylline.

Experimental Protocols
Detailed experimental protocols for the characterization of 4-Desmethyl istradefylline are not

publicly available. However, the following sections describe standard methodologies for

determining the key chemical properties discussed in this guide.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by potentiometric titration. This method

involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of

interest and monitoring the change in pH.

Sample Preparation: A precise amount of 4-Desmethyl istradefylline is dissolved in a

suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility.

Titration: The solution is titrated with a standardized solution of hydrochloric acid or sodium

hydroxide.

Data Acquisition: The pH of the solution is measured after each addition of the titrant using a

calibrated pH meter.

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant

added. The pKa is determined from the inflection point of the curve.

Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by

measuring its distribution between an aqueous and an immiscible organic phase (typically n-

octanol).

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered

saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.

Partitioning: A known amount of 4-Desmethyl istradefylline is dissolved in one of the

phases, and then the two phases are mixed in a separatory funnel and shaken until
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equilibrium is reached.

Phase Separation: The two phases are allowed to separate.

Concentration Measurement: The concentration of the compound in each phase is

determined using a suitable analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility
Aqueous solubility can be determined using various methods, including the equilibrium shake-

flask method.

Sample Preparation: An excess amount of solid 4-Desmethyl istradefylline is added to a

vial containing an aqueous buffer of a specific pH.

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached.

Sample Processing: The resulting suspension is filtered to remove any undissolved solid.

Concentration Measurement: The concentration of the dissolved compound in the filtrate is

quantified by a validated analytical method like HPLC.

Adenosine A2A Receptor Binding Assay (Radioligand
Displacement)
The binding affinity of a compound to a specific receptor is often determined using a

competitive radioligand binding assay.
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Workflow for a radioligand binding assay.
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Materials:

A source of adenosine A2A receptors (e.g., cell membranes from a cell line

overexpressing the receptor).

A radiolabeled ligand that binds to the A2A receptor with high affinity and specificity (e.g.,

[³H]ZM241385).

4-Desmethyl istradefylline at various concentrations.

Assay buffer.

Procedure:

The receptor preparation, radioligand, and test compound are incubated together in the

assay buffer.

The reaction is allowed to reach equilibrium.

The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-

bound radioligand from the unbound radioligand.

The radioactivity retained on the filter is measured using a scintillation counter.

Data Analysis:

The amount of bound radioligand is determined at each concentration of the test

compound.

The data is plotted to generate a competition curve, from which the IC₅₀ (the concentration

of the test compound that inhibits 50% of the specific binding of the radioligand) is

determined.

The Ki (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff

equation.

Conclusion
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4-Desmethyl istradefylline is the primary active metabolite of the adenosine A2A receptor

antagonist, Istradefylline. While a complete experimental characterization of its chemical

properties is not fully available in the public literature, predictive models and preliminary

experimental data provide valuable insights into its physicochemical and pharmacological

profile. Further research to experimentally determine its binding affinity and selectivity for the

adenosine A2A receptor would be beneficial for a more complete understanding of its

contribution to the overall activity of Istradefylline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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